Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside

Description

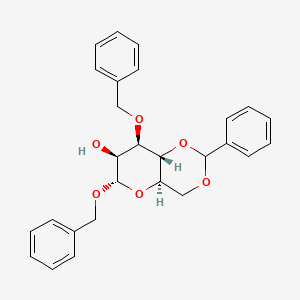

Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside (CAS 62774-16-7) is a protected mannose derivative extensively utilized in carbohydrate chemistry. Its structure features a benzyl group at the 3-O position and a benzylidene acetal spanning the 4,6-O positions (Figure 1). These protective groups stabilize the sugar during synthetic transformations, enabling selective deprotection and functionalization . The compound is a key intermediate in synthesizing deuterated sugars (e.g., 2-deutero-D-glucose) and fluorinated analogs for metabolic studies and biomedical applications .

Properties

IUPAC Name |

(4aR,6S,7S,8R,8aR)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28O6/c28-23-25(29-16-19-10-4-1-5-11-19)24-22(18-31-26(33-24)21-14-8-3-9-15-21)32-27(23)30-17-20-12-6-2-7-13-20/h1-15,22-28H,16-18H2/t22-,23+,24-,25-,26?,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCENHFYMICMPTH-RWCFRXEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4)OC(O1)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Procedure

-

Starting Material : (4aR,6S,7S,8R,8aS)-6-Benzyloxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[5,6-d]dioxine-7,8-diol (10.0 g, 25.4 mmol) is suspended in anhydrous toluene (200 mL).

-

DBTO Coordination : DBTO (81 g, 325 mmol) is added, and the mixture is stirred at 120°C for 3 hours under nitrogen, forming a tin-diol complex.

-

Benzylation : After cooling to 25°C, tetrabutylammonium bromide (Bu₄NBr; 109 g, 338 mmol), cesium fluoride (CsF; 49.4 g, 325 mmol), and benzyl bromide (BnBr; 39.8 mL, 335 mmol) are added. The reaction is reheated to 120°C for 3 hours.

-

Workup : The mixture is diluted with ethyl acetate, washed with saturated NaHCO₃, filtered through Celite, and concentrated.

-

Purification : Column chromatography (hexanes → 1:1 hexanes/ethyl acetate) yields the title compound (115 g, 85%) as a white solid.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85% |

| Reaction Temperature | 120°C (both steps) |

| Purification | Column chromatography |

| Key Reagents | DBTO, BnBr, CsF, Bu₄NBr |

Phase-Transfer Catalyzed Benzylation with Tetrabutylammonium Iodide

An alternative approach employs tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst, enhancing benzyl bromide’s reactivity under milder conditions.

Synthetic Steps

-

Substrate : p-Tolyl 4,6-O-benzylidene-α-D-mannopyranoside (5.0 g, 13.3 mmol) is dissolved in toluene (120 mL).

-

Tin Oxide Activation : n-Bu₂SnO (4.0 g, 16.0 mmol) is added, and the mixture is refluxed for 6 hours to form a stannylene acetal.

-

Benzylation : BnBr (3.18 g, 18.6 mmol), CsF (2.2 g, 14.6 mmol), and TBAI (5.38 g, 14.6 mmol) are introduced, and stirring continues at 110°C for 2 hours.

-

Isolation : The crude product is extracted with ethyl acetate, washed with brine, dried (Na₂SO₄), and purified via chromatography (16→25% ethyl acetate/hexanes) to afford the product (5.21 g, 85%).

Advantages Over DBTO Method:

-

Lower temperature (110°C vs. 120°C).

-

Higher functional group tolerance due to TBAI’s phase-transfer properties.

Thioglycoside Activation for Stereocontrolled Synthesis

Thioglycoside precursors enable stereoselective formation of the α-anomeric configuration via 1-benzenesulfinylpiperidine (BSP)/trifluoromethanesulfonic anhydride (Tf₂O) activation.

Protocol Highlights

-

Donor Preparation : Thiophenyl 3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside (22.5 mg, 0.05 mmol) is oxidized under Swern conditions (oxalyl chloride, dimethyl sulfide).

-

Activation : BSP (1.2 equiv) and Tf₂O (1.5 equiv) in CH₂Cl₂ at −60°C generate the reactive glycosyl triflate.

-

Coupling : The triflate is reacted with a sugar alcohol acceptor at −60→0°C, yielding the α-linked product with >10:1 selectivity.

Mechanistic Insights:

-

The 4,6-O-benzylidene group restricts the oxacarbenium ion to a ⁴H₃ conformation, favoring β-face nucleophilic attack and α-glycoside formation.

-

Computational studies confirm that torsional strain in the mannosyl triflate disfavors solvent-separated ion pairs, enhancing α-selectivity.

Comparative Analysis of Methods

Critical Considerations in Synthesis

Protecting Group Strategy

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl bromide in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce deprotected mannopyranosides .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C27H28O6

- Molecular Weight : 448.51 g/mol

- CAS Number : 62774-16-7

The compound features multiple benzyl groups and a benzylidene acetal structure, which contributes to its reactivity and interaction with biological systems. Its structural similarity to mannose allows it to engage with mannose-binding proteins, influencing various cellular processes.

Chemistry

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for:

- Synthesis of Complex Molecules : It is utilized in the development of more complex glycosides and oligosaccharides.

- Glycosylation Reactions : The compound is investigated for its role in glycosylation reactions, where it can act as a donor to form glycosidic bonds with various acceptors. Studies show that it exhibits selective reactivity in these reactions, influenced by its protective benzylidene groups .

Biology

In biological research, this compound has been studied for its effects on carbohydrate metabolism and enzyme interactions:

- Inhibition of Glycosidases : this compound can competitively bind to the active sites of glycosidases, potentially impacting carbohydrate breakdown pathways. This property makes it a candidate for exploring metabolic disorders related to carbohydrate metabolism.

- Cellular Signaling : Given its mannose-like structure, it may influence signaling pathways mediated by mannose receptors involved in immune responses and cell adhesion. Preliminary studies suggest that it could modulate immune cell interactions and responses .

Industrial Applications

The compound is also recognized for its potential applications in the production of fine chemicals:

- Intermediate in Organic Synthesis : It is employed as an intermediate in the synthesis of various pharmaceuticals and biochemicals due to its ability to undergo multiple chemical transformations.

- Production of Fine Chemicals : Its unique reactivity allows for the production of specialty chemicals that are pivotal in various industrial processes .

Inhibition Studies

Research has demonstrated the inhibitory effects of benzyl derivatives on specific enzymes:

- A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments .

- In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications .

Cell Viability Tests

Experimental data indicates that the compound may influence cell viability:

Mechanism of Action

The mechanism of action for Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The benzylidene and benzyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Pattern and Reactivity

The protective group arrangement in this compound distinguishes it from related derivatives. Below is a comparative analysis with structurally similar analogs:

Key Findings:

Protective Group Influence :

- The 4,6-O-benzylidene group in the parent compound enhances regioselectivity during oxidation and reduction steps, as seen in its use for synthesizing ketone intermediates (e.g., compound 6 in ) .

- Fluorination at C-2 (e.g., 2-deoxy-2-fluoro analogs) reduces metabolic stability but improves target specificity in BNCT agents .

Synthetic Efficiency :

- The parent compound achieves a 64% yield in its synthesis via benzylation and benzylidene acetal formation .

- Fluorinated derivatives exhibit higher yields (72–83%) due to optimized reaction conditions with NaBD4 or Et3SiH/TFA .

Applications :

Spectroscopic and Physical Properties

Table 2: Spectroscopic Data Comparison

Key Observations:

Biological Activity

Benzyl 3-O-Benzyl-4,6-O-benzylidene-alpha-D-mannopyranoside is a complex organic compound with significant implications in biochemical research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

- Molecular Formula : C27H28O6

- Molecular Weight : 448.51 g/mol

- CAS Number : 62774-16-7

The compound features multiple benzyl groups and a benzylidene acetal structure, which contributes to its unique reactivity and interaction with biological systems. Its structural similarity to mannose allows it to engage with mannose-binding proteins, influencing various cellular processes.

This compound operates primarily through interactions with glycosidases and other carbohydrate-binding proteins. These interactions can lead to:

- Inhibition of Glycosidases : The compound can competitively bind to the active sites of glycosidases, potentially impacting their activity in metabolic pathways related to carbohydrate breakdown.

- Influence on Cellular Processes : Given its mannose-like structure, it may affect signaling pathways mediated by mannose receptors, which are involved in immune responses and cell adhesion.

Case Studies and Experimental Data

-

Inhibition Studies :

- A study investigated the inhibitory effects of related compounds on mushroom tyrosinase, an enzyme linked to melanin production. The analogs showed varying degrees of inhibition, indicating potential for use in hyperpigmentation treatments .

- In vitro experiments revealed that certain analogs could significantly reduce tyrosinase activity in B16F10 murine melanoma cells, suggesting a pathway for anti-cancer applications .

- Cell Viability Tests :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl 4,6-O-benzylidene-alpha-D-mannopyranoside | Lacks the 3-O-benzyl group | Different selectivity in glycosylation reactions |

| Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside | Methyl group at position 3 | Enhanced solubility and altered reactivity |

Q & A

Q. What are the standard synthetic protocols for preparing Benzyl 3-O-Benzyl-4,6-O-benzylidene-α-D-mannopyranoside, and how is its structure confirmed?

The synthesis typically involves sequential protection of hydroxyl groups. For example, Bu₂SnO and BnBr are used to selectively benzylate the 3-OH position, while the 4,6-OH groups are protected as a benzylidene acetal via acid-catalyzed condensation . Reaction conditions (e.g., 120°C in anhydrous toluene) are critical for regioselectivity. Structural confirmation relies on ¹H/¹³C NMR (e.g., benzylidene protons at δ 5.5–5.7 ppm) and mass spectrometry (MALDI-TOF or ESI-MS) to verify molecular ions and fragmentation patterns .

Q. Why are benzyl and benzylidene groups preferred as protecting groups in carbohydrate synthesis?

Benzyl (Bn) groups provide stability under acidic/basic conditions and are removable via hydrogenolysis, while benzylidene acetals lock the 4,6-diol into a rigid conformation, directing reactivity to the 2- and 3-OH positions. This dual protection simplifies regioselective functionalization during oligosaccharide assembly .

Q. What analytical techniques are essential for monitoring reaction progress?

Thin-layer chromatography (TLC) with visualization under UV or charring (e.g., using H₂SO₄ in ethanol) is standard. High-resolution NMR tracks regioselective deprotection (e.g., disappearance of benzylidene signals after acid hydrolysis). Polarimetry ([α]D values) ensures stereochemical integrity .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during glycosylation reactions involving this compound?

The benzylidene group induces a rigid ^1C₄ chair conformation, positioning the 2-OH axially for preferential glycosylation. Catalysts like Et₃SiH/4Å molecular sieves stabilize oxocarbenium intermediates, favoring α-selectivity (e.g., >90% α-anomer in glycosylations using Alloc-Cl or Fmoc-Cl) . For β-selectivity, participatory neighboring groups (e.g., 2-O-acetates) are avoided, as shown in .

Q. What strategies resolve low yields in the synthesis of derivatives with bulky substituents?

Low yields (e.g., 20% in ) often arise from steric hindrance. Strategies include:

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) affect downstream applications?

In , oxidation of the 4,6-O-isopropylidene intermediate with DMSO/Ac₂O yields a ketone (88%), but over-oxidation can degrade the benzylidene group. Stereoselective reduction with NaBH₄ in CH₂Cl₂/MeOH (1:1) restores the manno configuration while minimizing byproducts. TLC monitoring is critical to detect intermediates (e.g., ulose 5) .

Q. What role does conformational analysis play in designing glycosylation donors?

X-ray crystallography (e.g., ) reveals that the ^1C₄ conformation of the benzylidene-protected mannopyranoside enhances α-selectivity by positioning the anomeric leaving group (e.g., S-phenyl) antiperiplanar to the axial 2-OH. Computational modeling (DFT) further predicts transition-state geometries to optimize donor design .

Data Contradictions and Troubleshooting

Q. Why are trace intermediates observed in some synthetic routes, and how are they addressed?

In , traces of methyl 3-O-benzyl-4,6-O-isopropylidene-β-D-glucopyranoside (4) persist due to incomplete oxidation. Column chromatography with gradient elution (e.g., CHCl₃:MeOH from 9:1 to 4:1) isolates the desired product. Kinetic studies (e.g., varying reaction time/temperature) identify optimal conditions to minimize side reactions .

Q. How do competing protecting group strategies impact reaction scalability?

While benzylidene groups simplify regioselectivity, their acid-lability limits compatibility with strong acids. Alternative strategies, such as silyl ethers (TBS or TIPS) for 4,6-OH protection, offer orthogonal deprotection but require anhydrous conditions. Comparative studies (e.g., vs. 18) show benzylidene provides higher yields (~94%) for small-scale syntheses .

Methodological Recommendations

- Synthetic Optimization : Use Bu₄NBr as a phase-transfer catalyst for benzylation reactions to enhance efficiency (e.g., 94% yield in ).

- Purification : Employ flash chromatography with ethyl acetate/hexanes gradients (1:9 → 1:4) for polar derivatives.

- Quality Control : Validate synthetic products via 2D NMR (HSQC, HMBC) to confirm connectivity and rule out epimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.